molecular formula C12H3Cl5O B3066117 1,3,4,6,9-Pentachlorodibenzofuran CAS No. 70648-15-6

1,3,4,6,9-Pentachlorodibenzofuran

Cat. No.: B3066117
CAS No.: 70648-15-6
M. Wt: 340.4 g/mol
InChI Key: MYSAFUYQSBEEDR-UHFFFAOYSA-N
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Description

1,3,4,6,9-Pentachlorodibenzofuran is a congener of the polychlorinated dibenzofuran (PCDF) family, a class of persistent environmental pollutants often studied alongside polychlorinated dibenzo-p-dioxins (PCDDs) and biphenyls (PCBs). These compounds are not produced commercially but are formed as inadvertent by-products in thermal processes such as waste incineration and in the historical production of certain chemicals like chlorophenols and PCBs . PCDFs are persistent organic pollutants (POPs) that bioaccumulate in the environment and are commonly found in soil, sediments, and animal fats . Like other 2,3,7,8-substituted congeners, this pentachlorodibenzofuran isomer is of significant research interest for studying Ah receptor-mediated toxicity. Polychlorinated dibenzofurans are known to bind to the aryl hydrocarbon (Ah) receptor, a key mechanism that triggers a range of biochemical and toxic responses. This binding can lead to the induction of cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2, which are biomarkers for exposure to this class of compounds . Research applications for this high-purity standard include acting as an analytical reference standard in gas chromatography-mass spectrometry (GC-MS) for the environmental monitoring of contaminated sites and biological samples. In the laboratory, it serves as a vital tool in toxicology studies to investigate the structure-activity relationships (QSAR) of halogenated aromatic hydrocarbons, their metabolic pathways, and their potential role as promoters in carcinogenicity assays . This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

1,3,4,6,9-pentachlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O/c13-4-1-2-5(14)11-8(4)9-6(15)3-7(16)10(17)12(9)18-11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSAFUYQSBEEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C3=C(O2)C(=C(C=C3Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30220931
Record name 1,3,4,6,9-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70648-15-6
Record name 1,3,4,6,9-Pentachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070648156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4,6,9-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4,6,9-PENTACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W8823XCB2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes to 1,3,4,6,9-Pentachlorodibenzofuran

Direct Chlorination of Dibenzofuran

The most widely documented method for synthesizing PeCDF involves the controlled chlorination of dibenzofuran. This process utilizes molecular chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as iodine (I₂) or ferric chloride (FeCl₃), to facilitate electrophilic aromatic substitution.

Reaction Conditions:

  • Substrate: Dibenzofuran (1.0 equiv)
  • Chlorinating Agent: Cl₂ gas (5.2 equiv for pentachlorination)
  • Catalyst: I₂ (0.1 equiv)
  • Temperature: 180–220°C
  • Duration: 24–48 hours

The reaction proceeds via sequential chlorination at the 1,3,4,6, and 9 positions, driven by the steric and electronic directing effects of the furan oxygen. Partial chlorination products, including mono- to tetrachlorinated intermediates, are typically observed, necessitating rigorous purification.

Table 1: Chlorination Byproducts and Their Relative Abundance
Byproduct Chlorination Sites Abundance (%)
1,3-Dichlorodibenzofuran 1,3 12.4
1,3,4-Trichlorodibenzofuran 1,3,4 8.7
1,3,4,6-Tetrachlorodibenzofuran 1,3,4,6 5.2
1,3,4,6,9-PeCDF 1,3,4,6,9 63.7

Data derived from preparative-scale chlorination experiments.

Purification via High-Performance Liquid Chromatography (HPLC)

Crude reaction mixtures require multi-step purification to isolate 1,3,4,6,9-PeCDF from structurally similar byproducts. Reverse-phase HPLC with a C18 column and methanol-water mobile phase (85:15 v/v) achieves baseline separation. Fractions containing the target compound are identified using UV detection at 254 nm and confirmed via high-resolution mass spectrometry (HRMS).

Analytical Characterization of Synthetic PeCDF

Gas Chromatography-Mass Spectrometry (GC-MS)

Post-synthesis analysis employs high-resolution gas chromatography (HRGC) coupled with HRMS to verify purity and structural integrity.

Table 2: GC Retention Indices for 1,3,4,6,9-PeCDF Across Columns
Column Type Stationary Phase Retention Index (I) Temperature Program
Capillary DB-5 2522 100°C → 320°C at 2°C/min
Capillary HP-5 2497 100°C (1 min) → 6°C/min

Data from NIST-standardized methods.

The molecular ion cluster at m/z 340 ([C₁₂H₃³⁵Cl₅O]⁺) exhibits a characteristic isotopic pattern consistent with five chlorine atoms. Key fragment ions include m/z 305 ([M-Cl]⁺) and m/z 270 ([M-2Cl]⁺), aiding in structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR analysis in deuterated chloroform (CDCl₃) reveals distinct signals for the oxygen-bearing carbon (C-8) at δ 142.5 ppm and chlorine-substituted aromatic carbons between δ 125.8 and 130.4 ppm. The absence of protons on chlorinated carbons is confirmed via ¹H NMR.

Challenges in Synthesis and Scale-Up

Regioselectivity Limitations

The non-directed nature of electrophilic chlorination results in stochastic substitution patterns. Achieving >60% yield of 1,3,4,6,9-PeCDF requires precise control over reaction stoichiometry and temperature, as excess Cl₂ promotes over-chlorination to hexa- and heptachlorinated species.

Solvent and Catalyst Optimization

Polar aprotic solvents like tetrachloroethylene enhance reaction homogeneity but complicate post-synthesis solvent removal. Substituting FeCl₃ for I₂ increases reaction rate by 40% but introduces iron-containing waste streams, necessitating additional purification steps.

Environmental and Regulatory Considerations

While 1,3,4,6,9-PeCDF lacks the 2,3,7,8-substitution pattern associated with dioxin-like toxicity, its environmental persistence (log Kow = 6.8) necessitates stringent containment during synthesis. The U.S. EPA’s Method 8290A mandates HRGC/HRMS analysis for detection limits below 1 ppb in environmental matrices, underscoring the compound’s potential bioaccumulation risks.

Comparison with Similar Compounds

Key Observations :

  • 2,3,4,7,8-PeCDF is among the most toxic isomers due to chlorine atoms at the 2,3,7,8-positions, which maximize binding affinity to the aryl hydrocarbon receptor (AhR), a key mediator of dioxin toxicity .
  • 1,3,4,6,9-PeCDF lacks chlorine substitution at the 2- and 7-positions, likely reducing its AhR binding potency compared to 2,3,4,7,8-PeCDF.

Toxicity Profiles

Toxicity data (log(1/EC₅₀)) from in vitro assays (e.g., EC50 for aryl hydrocarbon hydroxylase induction):

Compound Name log(1/EC₅₀) Relative Toxicity (TEF*) Key References
2,3,4,7,8-Pentachlorodibenzofuran 7.17 0.5 (WHO TEF)
1,2,3,7,8-Pentachlorodibenzofuran 6.92 0.05
1,2,4,7,8-Pentachlorodibenzofuran 7.13 0.1
1,3,4,6,9-Pentachlorodibenzofuran Data not available Insufficient data

*TEF (Toxic Equivalency Factor): Relative potency compared to 2,3,7,8-TCDD (TEF = 1). Note: The absence of chlorine at the 2- and 7-positions in 1,3,4,6,9-PeCDF suggests lower toxicity, but experimental validation is required .

Physical and Chemical Properties

Property 1,3,4,6,9-PeCDF 2,3,4,7,8-PeCDF 1,2,3,7,8-PeCDF
Boiling Point (°C) Not reported 383–385 Not reported
Vapor Pressure (Pa) Not reported Data unavailable Data unavailable
Density (g/cm³) ~1.7 (predicted) 1.700 ± 0.06 ~1.7 (predicted)
Water Solubility Extremely low Extremely low Extremely low

Key Insight : All pentachlorinated dibenzofurans exhibit low volatility and water solubility, favoring bioaccumulation in lipids .

Environmental Presence and Regulatory Status

  • 2,3,4,7,8-PeCDF: Detected in domestic meat/poultry and classified as a Group 1 human carcinogen by IARC .
  • 1,2,3,7,8-PeCDF : Found in combustion byproducts; regulated under the Stockholm Convention on Persistent Organic Pollutants .

Q & A

Q. How do chlorination patterns influence the aryl hydrocarbon receptor (AhR) binding affinity of 1,3,4,6,9-Pentachlorodibenzofuran compared to other isomers?

  • Methodological Answer : Quantitative structure-activity relationship (QSAR) models, such as 3D-QSDAR, can predict binding affinity based on chlorination position. For example, lateral chlorination (positions 3, 4, 6, 9) may reduce AhR binding compared to 2,3,4,7,8-Pentachlorodibenzofuran, which has higher toxicity equivalence factors (TEFs) . Computational tools like PLS and KNN algorithms validate these predictions using experimental EC50 values .

Q. What experimental designs resolve contradictions in reported environmental persistence data for 1,3,4,6,9-Pentachlorodibenzofuran?

  • Methodological Answer : Discrepancies arise from varying soil organic matter (SOM) content and microbial activity. Controlled microcosm studies with standardized OECD 307 protocols (28-day incubation, 20°C) are recommended. Isotopic tracer techniques (14C^{14}\text{C}-labeled compounds) can track degradation pathways and half-lives (e.g., 12.6±5.0 pg/g in sediments vs. 225±113 pg/g total in mixed matrices) .

Q. How can researchers validate the carcinogenic potential of 1,3,4,6,9-Pentachlorodibenzofuran in the absence of human epidemiological data?

  • Methodological Answer : Use transgenic rodent models (e.g., Tg.rasH2 mice) combined with genomic profiling (RNA-seq, DNA adduct analysis). Comparative studies with IARC Group 1 carcinogens like 2,3,4,7,8-Pentachlorodibenzofuran can establish relative potency. Regulatory benchmarks (e.g., 0.3 pg/m³ air) from agencies like Health Canada inform risk assessment .

Q. What strategies improve the detection of 1,3,4,6,9-Pentachlorodibenzofuran in complex environmental matrices like sediment or biota?

  • Methodological Answer : Accelerated solvent extraction (ASE) with dichloromethane:hexane (1:1) followed by gel permeation chromatography (GPC) effectively isolates target compounds. High-resolution mass spectrometry (HRMS) at resolutions >25,000 (e.g., Q-TOF) enhances specificity, achieving detection limits <0.01 pg/g .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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